molecular formula C19H21ClN2O3S B5230227 N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide

N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No. B5230227
M. Wt: 392.9 g/mol
InChI Key: ZZFXXIYYQCLJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, also known as ML-18, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonylureas, which are known for their hypoglycemic and anti-diabetic effects. In recent years, ML-18 has gained attention for its potential therapeutic applications in the treatment of various diseases, including cancer and diabetes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 (GSK-3), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have hypoglycemic and anti-diabetic effects by regulating glucose metabolism.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has several advantages for use in laboratory experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively complex compound that may require specialized equipment and expertise to synthesize and handle. In addition, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the optimal dose and administration schedule for this compound in cancer patients. Another area of interest is its potential applications in the treatment of diabetes. Studies are needed to determine the safety and efficacy of this compound in diabetic patients. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide involves a multi-step process that starts with the reaction of 2-chlorobenzoyl chloride with 2-methylpiperidine to form the intermediate 2-chloro-N-(2-methyl-1-piperidinyl)benzamide. This intermediate is then reacted with sodium sulfonate to form the final product, this compound. The synthesis of this compound has been extensively studied and optimized to improve the yield and purity of the final product.

Scientific Research Applications

N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic effects. This compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(2-chlorophenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-14-6-4-5-13-22(14)26(24,25)16-11-9-15(10-12-16)19(23)21-18-8-3-2-7-17(18)20/h2-3,7-12,14H,4-6,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFXXIYYQCLJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.